molecular formula C9H10BrF B6205589 1-(bromomethyl)-3-ethyl-5-fluorobenzene CAS No. 2385404-19-1

1-(bromomethyl)-3-ethyl-5-fluorobenzene

Cat. No.: B6205589
CAS No.: 2385404-19-1
M. Wt: 217.1
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Description

1-(Bromomethyl)-3-ethyl-5-fluorobenzene is a substituted benzene derivative featuring a bromomethyl (-CH2Br), ethyl (-C2H5), and fluorine (-F) group at the 1-, 3-, and 5-positions, respectively. Its molecular formula is C9H10BrF, with a calculated molecular weight of 217.08 g/mol. Its reactivity is influenced by the electron-withdrawing fluorine and bromine substituents, which may enhance electrophilic substitution or nucleophilic displacement reactions at the bromomethyl site .

Properties

CAS No.

2385404-19-1

Molecular Formula

C9H10BrF

Molecular Weight

217.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-3-ethyl-5-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-5-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-ethyl-5-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Oxidation and Reduction: Formation of carboxylic acids or alkanes.

Scientific Research Applications

1-(Bromomethyl)-3-ethyl-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-ethyl-5-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring or the bromomethyl group. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(bromomethyl)-3-ethyl-5-fluorobenzene with analogous brominated aromatic compounds, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
This compound C9H10BrF 217.08 (calculated) Bromomethyl, ethyl, fluorine Not provided -
4-(Bromomethyl)-2-ethyl-1-fluorobenzene C9H10Br2 277.99 Bromomethyl, ethyl, fluorine EN300-36480574
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene C8H5Br2F3 334.93 Bromo, bromomethyl, trifluoromethyl 954123-46-7
1-[3-(Bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene C13H5BrF6 367.03 Bromomethyl, fluorine (×6) Not provided
Key Observations:

The pentafluorophenyl group in the compound from significantly elevates electronegativity, which may enhance stability against oxidation but reduce solubility in non-polar solvents.

Positional Isomerism :

  • 4-(Bromomethyl)-2-ethyl-1-fluorobenzene () shares similar substituents (bromomethyl, ethyl, fluorine) but differs in their positions on the benzene ring. This positional variance could lead to distinct steric and electronic effects in reactions.

Halogenation Patterns :

  • The presence of two bromine atoms in C9H10Br2 () versus a single bromine in the target compound suggests divergent reactivity profiles. For example, dual bromine atoms may favor sequential substitution reactions.

Discrepancies and Limitations in Data

  • The molecular formula C9H10Br2 listed for 4-(bromomethyl)-2-ethyl-1-fluorobenzene () conflicts with its name, which implies only one bromine atom. This inconsistency may stem from a typographical error or misassignment in the source material.
  • The absence of CAS numbers or application data for the target compound limits deeper functional comparisons.

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